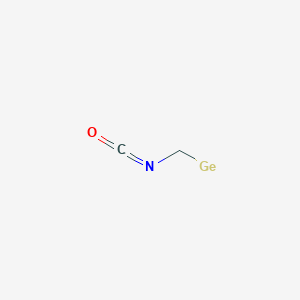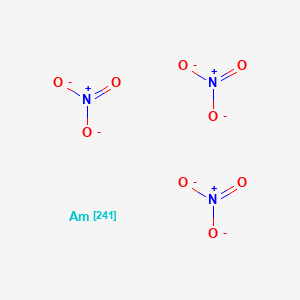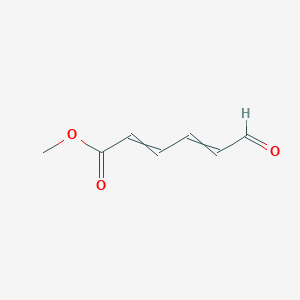
Methyl 6-oxohexa-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-oxohexa-2,4-dienoate is a chemical compound characterized by its unique structure, which includes a six-carbon chain with a keto group at the sixth position and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 6-oxohexa-2,4-dienoate can be synthesized through several methods. One common approach involves the oxidation of methyl 6-hydroxyhexa-2,4-dienoate. This reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions to ensure selective oxidation at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of precursor compounds. The use of catalysts such as palladium or platinum on carbon can enhance the efficiency and yield of the reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-oxohexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of methyl 6-hydroxyhexa-2,4-dienoate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nucleophiles like amines and alcohols.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Methyl 6-hydroxyhexa-2,4-dienoate.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 6-oxohexa-2,4-dienoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its role in metabolic pathways, particularly in the biodegradation of aromatic compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of methyl 6-oxohexa-2,4-dienoate involves its interaction with specific enzymes and molecular targets. In biodegradation pathways, the compound is metabolized by enzymes such as dioxygenases, which catalyze the cleavage of the conjugated diene system. This process leads to the formation of smaller, more easily metabolized molecules. The molecular targets and pathways involved include the meta-cleavage pathway, which is crucial for the degradation of aromatic compounds .
Comparaison Avec Des Composés Similaires
Methyl 6-oxohexa-2,4-dienoate can be compared with other similar compounds, such as:
Methyl 6-hydroxyhexa-2,4-dienoate: Differing by the presence of a hydroxyl group instead of a keto group.
Methyl 6-oxohexa-2,4-dienoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
2-Hydroxy-5-methyl-cis,cis-muconic semialdehyde: A related compound involved in similar metabolic pathways
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
Propriétés
Numéro CAS |
40188-21-4 |
|---|---|
Formule moléculaire |
C7H8O3 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
methyl 6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C7H8O3/c1-10-7(9)5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
OKCKDXOUJKZELN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




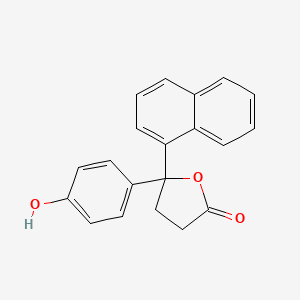
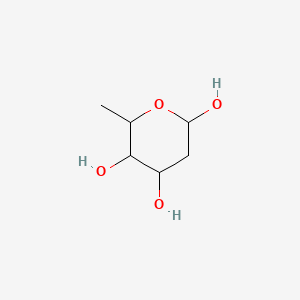
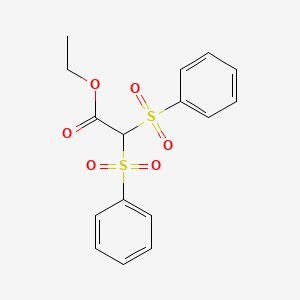


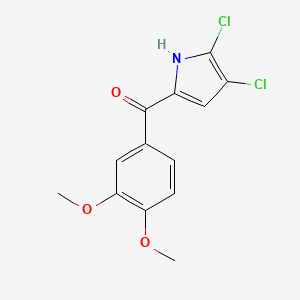


![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14660610.png)
![Bicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14660612.png)
